3-chloro-N-(2,4-difluorophenyl)propanamide
Overview
Description
3-chloro-N-(2,4-difluorophenyl)propanamide is an organic compound . It has a molecular weight of 219.62 and its molecular formula is C9H8ClF2NO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 219.62 and its molecular formula is C9H8ClF2NO .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various halogenated propanamides, including those with chloro and difluorophenyl groups. For example, arylosubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized, showing antimicrobial properties (Baranovskyi et al., 2018). Similarly, compounds like N-(2-Chlorophenyl)-(1-Propanamide) have been synthesized and characterized for their electro-optic and nonlinear optical properties, indicating potential applications in optical materials (Prabhu et al., 2001).
Antimicrobial Applications
Some derivatives have been explored for their antimicrobial properties. The synthesis and testing of various compounds, including those with chlorophenyl and difluorophenyl groups, have demonstrated antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Nonlinear Optical Materials
The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) crystals have revealed their potential as nonlinear optical materials due to their significant second harmonic generation (SHG) properties. These materials could be beneficial for applications in laser technology and optical modulation (Prabhu et al., 2001; Srinivasan et al., 2006).
Organic Electronics and Materials Science
Derivatives of 3-chloro-N-(2,4-difluorophenyl)propanamide have been investigated for their utility in organic electronics and materials science. For instance, the synthesis and characterization of novel fluorinated polyurethane elastomers based on specific diamine precursors highlight the potential of these materials in developing low surface tension, low water absorption, and good thermal stability products, which are crucial for various industrial applications (Xu et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-(2,4-difluorophenyl)propanamide are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the downstream consequences of these interactions .
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYNSCICHAFISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402935 | |
Record name | 3-chloro-N-(2,4-difluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392741-26-3 | |
Record name | 3-chloro-N-(2,4-difluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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